molecular formula C14H13BrN2O B5155261 [(3-bromophenyl)-phenylmethyl]urea

[(3-bromophenyl)-phenylmethyl]urea

Cat. No.: B5155261
M. Wt: 305.17 g/mol
InChI Key: YVWCJQKPKLSFSC-UHFFFAOYSA-N
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Description

[(3-bromophenyl)-phenylmethyl]urea is an organic compound with the molecular formula C14H12BrN2O It is a derivative of urea, where the hydrogen atoms are replaced by a 3-bromophenyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-bromophenyl)-phenylmethyl]urea typically involves the reaction of 3-bromobenzylamine with benzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-bromobenzylamine+benzyl isocyanateThis compound\text{3-bromobenzylamine} + \text{benzyl isocyanate} \rightarrow \text{this compound} 3-bromobenzylamine+benzyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[(3-bromophenyl)-phenylmethyl]urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride are employed for reduction reactions.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis involves sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while hydrolysis results in the formation of amines and carbon dioxide.

Scientific Research Applications

[(3-bromophenyl)-phenylmethyl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to interact with specific enzymes and receptors makes them candidates for pharmaceutical research.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [(3-bromophenyl)-phenylmethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

[(3-bromophenyl)-phenylmethyl]urea can be compared with other similar compounds, such as:

    [(3-chlorophenyl)-phenylmethyl]urea: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    [(3-fluorophenyl)-phenylmethyl]urea: Contains a fluorine atom, which can influence its chemical properties and interactions.

    [(3-methylphenyl)-phenylmethyl]urea: The presence of a methyl group can alter the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which affects its reactivity and potential applications. The bromine atom can participate in various chemical reactions, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

[(3-bromophenyl)-phenylmethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWCJQKPKLSFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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